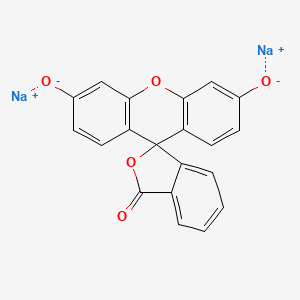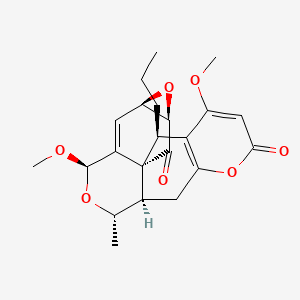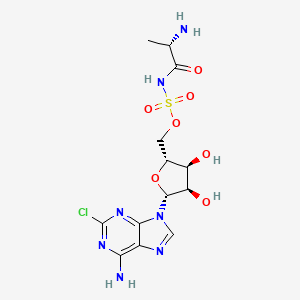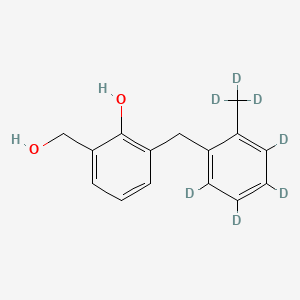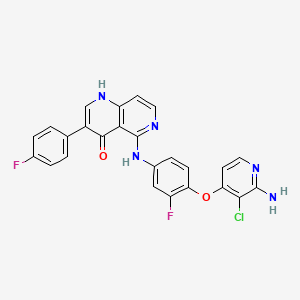
MET kinase-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MET kinase-IN-3 is a small molecule inhibitor that targets the MET tyrosine kinase receptorDysregulation of MET signaling is associated with several types of cancers, making this compound a promising candidate for targeted cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MET kinase-IN-3 involves the creation of quinazoline derivatives bearing a 1,2,3-triazole moiety. The synthetic route typically includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
MET kinase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Functionalized quinazoline derivatives with diverse biological activities.
科学的研究の応用
MET kinase-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of MET signaling in cancer progression and to develop targeted therapies for MET-driven tumors.
Drug Development: The compound serves as a lead molecule for the development of new MET inhibitors with improved efficacy and safety profiles.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying MET signaling and its interactions with other cellular pathways.
Industrial Applications: The compound is explored for its potential use in the development of diagnostic tools and therapeutic agents for various diseases.
作用機序
MET kinase-IN-3 exerts its effects by inhibiting the MET tyrosine kinase receptor. The compound binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, survival, and metastasis of cancer cells . The primary molecular targets include the MET receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways .
類似化合物との比較
Similar Compounds
Capmatinib: A selective MET inhibitor used in the treatment of non-small cell lung cancer.
Crizotinib: A multi-targeted kinase inhibitor that also targets MET, ALK, and ROS1.
Tepotinib: Another selective MET inhibitor approved for the treatment of MET exon 14 skipping mutations in non-small cell lung cancer
Uniqueness of MET kinase-IN-3
This compound is unique due to its high selectivity and potency against the MET receptor. Unlike other MET inhibitors, it demonstrates strong activity against a broad spectrum of MET alterations, including amplifications, mutations, and fusions. Additionally, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases in MET-driven cancers .
特性
分子式 |
C25H16ClF2N5O2 |
|---|---|
分子量 |
491.9 g/mol |
IUPAC名 |
5-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluoroanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C25H16ClF2N5O2/c26-22-20(8-10-30-24(22)29)35-19-6-5-15(11-17(19)28)33-25-21-18(7-9-31-25)32-12-16(23(21)34)13-1-3-14(27)4-2-13/h1-12H,(H2,29,30)(H,31,33)(H,32,34) |
InChIキー |
VFFLZADJYBSNMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=C(C(=NC=C5)N)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


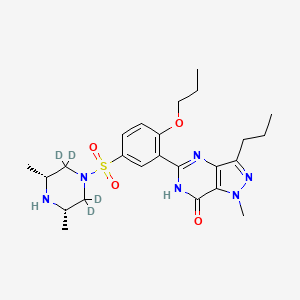
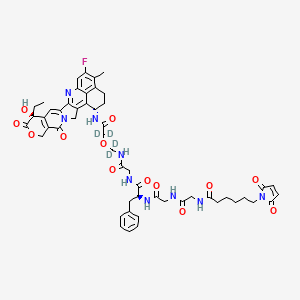
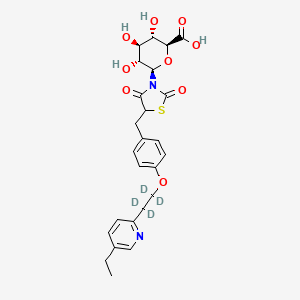



![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

